3-ethyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Description
3-ethyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Biological Activity
The compound 3-ethyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a heterocyclic compound belonging to the imidazopurine class. Its unique structural features contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.
Structural Properties
The molecular structure of the compound can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C16H20N4O2 |
Molecular Weight | 304.36 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(C)C1=NC(=O)N(C(=O)C2=C1C(=CN2)C(C)C)C(C)=C(C)C |
Anticancer Activity
Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells. The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation through modulation of key signaling pathways like PI3K/Akt .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related compounds have demonstrated efficacy against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values for related compounds have been reported in studies, indicating promising antimicrobial activity that warrants further investigation .
Anti-inflammatory Properties
Imidazoquinoline derivatives are known for their anti-inflammatory effects. The compound may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. In vitro studies have shown that related structures can significantly reduce COX activity at low concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular signaling.
- Gene Expression Alteration : The compound may influence gene expression related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological effects of imidazo[2,1-f]purines:
- Anticancer Efficacy : A study demonstrated that a derivative exhibited an IC50 value of 25.72 μM against MCF cell lines, indicating significant cytotoxicity and potential for therapeutic development .
- Antimicrobial Studies : Another research highlighted that a structurally similar compound showed an MIC of 40 μg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
- Inflammatory Response Modulation : Research on related compounds indicated a reduction in inflammatory markers in vitro when treated with imidazoquinoline derivatives at concentrations as low as 10 μM .
Properties
IUPAC Name |
2-ethyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-4-12-6-8-13(9-7-12)22-10-11-23-14-15(19-17(22)23)20(3)18(25)21(5-2)16(14)24/h6-9H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIUHQIDWXDXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.